molecular formula C18H18IN3O2S B317992 N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide

N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide

Cat. No.: B317992
M. Wt: 467.3 g/mol
InChI Key: ZWMVZOFKMUIBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide is an organic compound with a complex structure that includes an iodinated benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzamide derivative, followed by the introduction of the ethylcarbamoyl and carbamothioyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodinated benzamide core allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic alterations.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(butylcarbamoyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide
  • N-{[2-(methylcarbamoyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide

Uniqueness

N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the ethylcarbamoyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H18IN3O2S

Molecular Weight

467.3 g/mol

IUPAC Name

N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide

InChI

InChI=1S/C18H18IN3O2S/c1-3-20-17(24)13-6-4-5-7-15(13)21-18(25)22-16(23)12-9-8-11(2)14(19)10-12/h4-10H,3H2,1-2H3,(H,20,24)(H2,21,22,23,25)

InChI Key

ZWMVZOFKMUIBQC-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)C)I

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.